molecular formula C12H19N3O3S B8788778 4-Amino-N-(2-(4-morpholinyl)ethyl)benzenesulfonamide CAS No. 1784-16-3

4-Amino-N-(2-(4-morpholinyl)ethyl)benzenesulfonamide

Cat. No. B8788778
CAS RN: 1784-16-3
M. Wt: 285.36 g/mol
InChI Key: VZARKMIVYCQLLB-UHFFFAOYSA-N
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Description

4-Amino-N-(2-(4-morpholinyl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H19N3O3S and its molecular weight is 285.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-N-(2-(4-morpholinyl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-N-(2-(4-morpholinyl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1784-16-3

Product Name

4-Amino-N-(2-(4-morpholinyl)ethyl)benzenesulfonamide

Molecular Formula

C12H19N3O3S

Molecular Weight

285.36 g/mol

IUPAC Name

4-amino-N-(2-morpholin-4-ylethyl)benzenesulfonamide

InChI

InChI=1S/C12H19N3O3S/c13-11-1-3-12(4-2-11)19(16,17)14-5-6-15-7-9-18-10-8-15/h1-4,14H,5-10,13H2

InChI Key

VZARKMIVYCQLLB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Anilines with other sidechains will be readily prepared by a person having ordinary skill in the art having regard to that skill and this disclosure, and will be usable in the syntheses of Reaction Scheme 4. For example, diethyl (4-nitrobenzyl)phosphonate was reacted in a Wittig reaction with pyridin-3-carboxaldehyde and the resulting 3-(4-nitrostyryl)pyridine hydrogenated to give 4-[2-(pyridin-3-yl)ethyl]benzenamine, used to synthesize compound 99A, and the anilines used to synthesize compounds 97A and 98A were similarly prepared; 4-nitrobenzaldehyde was reacted with glyoxal and ammonia to give 2-(4-nitrophenyl)-1H-imidazole, which was N-methylated with methyl iodide and then reduced with stannous chloride to give 4-(1-methyl-1H-imidazol-2-yl)benzenamine, used to synthesize compound 106A; 2-fluoro-4-nitrobenzoic acid was converted to the corresponding benzoyl chloride with oxalyl chloride, then reacted with 3-(morpholin-4-yl)propan-1-amine and reduced to give 4-amino-2-fluoro-N-[3-(morpholin-4-yl)propyl]benzamide, used to synthesize compound 50A; and 4-nitrobenzenesulfonyl chloride was reacted with 2-(morpholin-4-yl)ethan-1-amine and then reduced with stannous chloride to give 4-amino-N[2-(morpholin-4-yl)ethyl]benzenesulfonamide, used to synthesize compound 128A.
[Compound]
Name
compound 50A
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0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
stannous chloride
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

N-(2-Morpholin-4-yl-ethyl)-4-nitro-benzenesulfonamide (0.14 g, 0.45 mmol) was suspended in a 5:1 mixture of ethanol and water (3 ml). To this solution was added iron powder (0.13 g, 2.25 mmol) followed by saturated ammonium chloride solution (0.1 ml) and the mixture was stirred at room temperature for 18 hours. After this time, the reaction mixture was filtered through a pad of celite, the celite was washed with ethanol (10 ml) and ethyl acetate (50 ml) and the solution was concentrated under vacuum. The resulting residue was partitioned between DCM (50 ml) and water (20 ml), the organic layer was separated, dried with MgSO4, filtered and concentrated to afford the title compound (0.1 g, 78% yield) as a brown solid. Tr=0.35 min, m/z (ES+) (M+H)+ 285.
Quantity
0.14 g
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.13 g
Type
catalyst
Reaction Step Three
Yield
78%

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